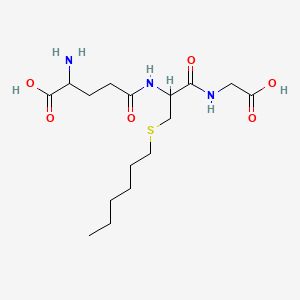

s-Hexylglutathione

Vue d'ensemble

Description

Le S-Hexylglutathione est un dérivé du glutathion, où l'atome d'hydrogène du groupe thiol est remplacé par un groupe hexyle. Le this compound est connu pour son rôle d'inhibiteur compétitif de la glutathion-S-transférase, une enzyme impliquée dans les processus de détoxification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le S-Hexylglutathione peut être synthétisé par couplage covalent du this compound avec des billes d'agarose réticulées à 6 % . La synthèse implique la substitution de l'atome d'hydrogène du groupe thiol du glutathion par un groupe hexyle. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et peuvent nécessiter une assistance ultrasonique pour dissoudre efficacement le composé .

Méthodes de production industrielle : Dans les environnements industriels, le this compound est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le S-Hexylglutathione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfure peuvent être réduites en groupes thiol.

Substitution : Le groupe hexyle peut être substitué par d'autres groupes alkyle ou aryle dans des conditions spécifiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, iode.

Agents réducteurs : Dithiothréitol, bêta-mercaptoéthanol.

Réactifs de substitution : Halogénures d'alkyle, halogénures d'aryle.

Principaux produits :

Produits d'oxydation : Disulfures.

Produits de réduction : Thiols.

Produits de substitution : Dérivés du glutathion alkylés ou arylés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans l'inhibition enzymatique et ses interactions avec diverses protéines.

Industrie : Utilisé dans le développement de tests biochimiques et comme outil de recherche en découverte de médicaments.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de la glutathion-S-transférase. Cette enzyme joue un rôle crucial dans la détoxification des xénobiotiques et la protection contre le stress oxydatif. En se liant au site actif de l'enzyme, le this compound empêche la conjugaison du glutathion avec des substances nocives, inhibant ainsi l'activité de l'enzyme . Les cibles moléculaires comprennent diverses isoformes de la glutathion-S-transférase, telles que la glutathion-S-transférase P1-1 .

Composés similaires :

S-Méthylglutathion : Un dérivé où le groupe thiol est substitué par un groupe méthyle.

S-Lactoylglutathion : Un dérivé où le groupe thiol est substitué par un groupe lactoyle.

S-Butylglutathion : Un dérivé où le groupe thiol est substitué par un groupe butyle.

Comparaison : Le this compound est unique en raison de sa substitution hexyle, qui confère des propriétés stériques et électroniques distinctes par rapport aux autres dérivés. Cette unicité en fait un outil précieux pour étudier l'inhibition enzymatique et les interactions protéiques .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

S-Hexylglutathione functions primarily as a substrate and inhibitor for glutathione S-transferases (GSTs), a family of enzymes involved in detoxification processes. The compound's structure allows it to interact with GSTs, influencing their activity and stability. Research indicates that this compound can stabilize certain GSTs against denaturation, which is crucial for understanding enzyme functionality under stress conditions .

Interaction with Glutathione S-Transferases

Studies have demonstrated that this compound binds to the G-site of GSTs, affecting their conformational stability. For instance, experiments showed that the presence of this compound stabilizes the enzyme structure against urea-induced unfolding, suggesting its potential role as a protective agent in biochemical reactions .

Applications in Drug Development

This compound is being explored as a potential therapeutic agent due to its ability to modulate GST activity. By inhibiting GSTs, it can enhance the efficacy of certain drugs, particularly in cancer therapy where detoxification pathways often limit drug effectiveness.

Synergistic Effects in Insecticides

In agricultural science, this compound has been utilized as a synergist in insecticides. It inhibits GSTs in pests like Rhipicephalus (Boophilus) microplus, enhancing the potency of insecticides by preventing the detoxification of active compounds . This application is critical in managing insecticide resistance among agricultural pests.

Stability Studies

A study examining the thermal stability of various alkyl glutathione derivatives found that this compound exhibited significant stabilizing effects on GSTs compared to shorter-chain derivatives . This finding suggests that longer alkyl chains enhance the binding affinity and protective capabilities of glutathione derivatives.

Inhibition Mechanisms

Molecular dynamics simulations have provided insights into how this compound interacts with GSTs at a molecular level. These studies revealed that while glutathione binds tightly to the G-site, this compound occupies both G-site and H-site, demonstrating its dual role as an inhibitor and substrate . This flexibility may be leveraged to design better inhibitors for therapeutic applications.

Summary of Key Findings

Mécanisme D'action

S-Hexylglutathione exerts its effects primarily through the inhibition of glutathione-S-transferase. This enzyme plays a crucial role in the detoxification of xenobiotics and protection against oxidative stress. By binding to the active site of the enzyme, this compound prevents the conjugation of glutathione with harmful substances, thereby inhibiting the enzyme’s activity . The molecular targets include various isoforms of glutathione-S-transferase, such as glutathione-S-transferase P1-1 .

Comparaison Avec Des Composés Similaires

S-Methylglutathione: A derivative where the thiol group is substituted with a methyl group.

S-Lactoylglutathione: A derivative where the thiol group is substituted with a lactoyl group.

S-Butylglutathione: A derivative where the thiol group is substituted with a butyl group.

Comparison: S-Hexylglutathione is unique due to its hexyl substitution, which provides distinct steric and electronic properties compared to other derivatives. This uniqueness makes it a valuable tool in studying enzyme inhibition and protein interactions .

Activité Biologique

s-Hexylglutathione (GTX) is a synthetic derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It has garnered attention in pharmacological research due to its role as an inhibitor of glutathione S-transferases (GSTs), which are crucial enzymes involved in detoxification processes within cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Inhibition of Glutathione S-Transferases

This compound acts primarily by binding to the active sites of GSTs, thereby inhibiting their activity. GSTs catalyze the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification. The binding dynamics between this compound and GSTs have been elucidated through molecular dynamics simulations, revealing that GTX occupies both the hydrophobic co-substrate binding site (H-site) and the G-site (specific for glutathione) within GST enzymes .

Interaction with Macrophage Migration Inhibitory Factor (MIF)

Recent studies have indicated that this compound can inhibit the activity of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Role in Insecticide Resistance

In agricultural contexts, this compound has been identified as a synergist that enhances the efficacy of insecticides by inhibiting GSTs responsible for detoxifying these compounds in pests. This mechanism is particularly relevant in managing resistance in agricultural pests such as Rhipicephalus microplus (cattle tick) .

Antioxidant Properties

As a derivative of glutathione, this compound retains antioxidant properties, contributing to cellular protection against oxidative stress. This activity is crucial in various pathological conditions where oxidative damage is prevalent.

Potential in Cancer Therapy

The inhibition of GSTs by this compound has implications for cancer therapy. By preventing the detoxification of chemotherapeutic agents, GTX may enhance the efficacy of these drugs against cancer cells .

Case Studies

- Case Study on Inhibition of GST : Research demonstrated that this compound effectively inhibited porcine class pi GST, leading to increased susceptibility of cells to chemotherapeutic agents .

- In Vivo Studies on Insect Resistance : Field trials showed that the application of this compound significantly improved the effectiveness of certain insecticides against resistant strains of pests, highlighting its practical agricultural applications .

Table 1: Comparison of Biological Activities

Table 2: Summary of Case Studies

| Study Focus | Findings | Year |

|---|---|---|

| GST Inhibition | Increased drug efficacy in cancer treatment | 2022 |

| Agricultural Application | Improved insecticide effectiveness | 2023 |

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDWCWJDCOHDG-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-56-7 | |

| Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexylglutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.